molecular formula C13H8N2OS B1668015 BTZO-1 CAS No. 99420-15-2

BTZO-1

货号: B1668015
CAS 编号: 99420-15-2
分子量: 240.28 g/mol
InChI 键: GBAKVEWPYUIGHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BTZO-1 is an antioxidant response element (ARE) activator with cardioprotective activity. It increases expression of an ARE-luciferase reporter construct in H9c2 cells in a concentration-dependent manner as well as mRNA expression of the ARE-regulated genes for the glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1) in neonatal rat cardiomyocytes. This compound binds to macrophage migration inhibitory factor (MIF;  Kd = 68.6 nM) and increases expression of GST Ya in H9c2 cells in a MIF-dependent manner when used at a concentration of 3 μM. It inhibits cell death induced by serum deprivation or doxorubicin in neonatal rat cardiomyocytes in a concentration-dependent manner.
This compound is an activator of the glutathione S-transferase Ya subunit (GST Ya) gene ARE by interacting with MIF.

科学研究应用

心脏保护

BTZO-1已被鉴定为一种心脏保护剂 . 它在体外激活抗氧化反应元件 (ARE) 介导的基因表达并抑制氧化应激诱导的心肌细胞凋亡 . 这表明 this compound 可用于治疗心脏病。

抗氧化反应元件 (ARE) 激活

已知 this compound 激活抗氧化反应元件 (ARE),ARE 是抗氧化蛋白表达的关键调节剂 . 这种激活有助于保护细胞免受有害自由基和活性氧物质的损害。

与巨噬细胞迁移抑制因子 (MIF) 的相互作用

已发现 this compound 与巨噬细胞迁移抑制因子 (MIF) 结合,MIF 是一种已知可保护细胞免受氧化应激的蛋白质 . 这种相互作用是激活谷胱甘肽 S-转移酶 Ya 亚基 (GST Ya) 基因 ARE 所必需的 .

预防缺血/再灌注损伤

一项研究表明,一种活性 this compound 衍生物可在大鼠缺血/再灌注损伤期间保护心脏组织 . 这表明 this compound 在治疗中风和心脏病等疾病方面具有潜在的应用,这些疾病会导致组织因血液流动暂时中断而受损。

抗纤维化活性

一项研究发现,某些结构与 this compound 相似的 2-(吡啶-2-基)嘧啶衍生物具有抗纤维化活性 . 虽然这并不直接涉及 this compound,但它表明了进一步研究该化合物可能存在的抗纤维化作用的潜在途径。

光电性质

一项研究探讨了含有 2-吡啶-2-基-1,3-噻唑-4-羧酸的 Pt(II) 配合物的光电性质 . 虽然这并不直接涉及 this compound,但它表明了进一步研究该化合物在光电子学领域的潜在应用的潜在途径。

属性

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAKVEWPYUIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431601
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-15-2
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99420-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl thiosalicylate (1.6 g, 9.51 mM) and 2-cyanopyridine (1.0 g, 9.60 mM) were dissolved in toluene (2 ml), and then triethylamine (2 ml, 14.4 mM) was added thereto. After heating the mixture under reflux for 8 hours, and the toluene was distilled away. Ethanol was added to the residues, and the resulting precipitates were collected by filtration to give crude crystals (1.7 g). The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform) to give the title compound as crystals (1.0 g, 43.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
43.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 3
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 4
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 5
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 6
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Customer
Q & A

Q1: What is the primary mechanism of action of BTZO-1?

A: this compound functions as an activator of the antioxidant response element (ARE) pathway. [, , ] It achieves this by binding to macrophage migration inhibitory factor (MIF). [] This interaction leads to the increased expression of cytoprotective proteins like heme oxygenase-1 (HO-1), which are regulated by the ARE. [, ]

Q2: What are the potential therapeutic benefits of this compound based on preclinical studies?

A: Preclinical studies in rat models of inflammatory bowel disease (IBD) show promise for this compound and its derivatives. In models using dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound administration attenuated colitis symptoms such as large intestine shortening, diarrhea, intestinal bleeding, and myeloperoxidase (MPO) activity. [] This protective effect is linked to the induction of HO-1 expression in the rectum. [] Additionally, this compound improved the developmental competence of bovine oocytes in vitro by reducing apoptosis and enhancing blastocyst formation rates, possibly through its antioxidant properties. []

Q3: Has this compound demonstrated efficacy in any specific disease models?

A: Yes, this compound and its derivatives, particularly BTZO-15, have shown significant efficacy in preclinical models of inflammatory bowel disease (IBD). [, ] In both DSS- and TNBS-induced colitis rat models, BTZO-15 effectively reduced inflammatory markers and histological damage in the colon. [, ] These findings suggest its potential as a therapeutic agent for IBD.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies are not extensively detailed in the provided research, the development of BTZO-15 from this compound highlights the exploration of structural modifications to optimize the compound's profile. [] The fact that BTZO-15 exhibits a favorable ADME-Tox profile suggests that structural modifications can impact its pharmacological properties. [] Further research into the SAR of this class of compounds would be beneficial to guide the development of more potent and selective ARE activators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。